ethyl 3-bromo-1,5-dimethyl-1H-pyrazole-4-carboxylate

Catalog No.
S11302917
CAS No.
M.F
C8H11BrN2O2
M. Wt
247.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ethyl 3-bromo-1,5-dimethyl-1H-pyrazole-4-carboxyla...

Product Name

ethyl 3-bromo-1,5-dimethyl-1H-pyrazole-4-carboxylate

IUPAC Name

ethyl 3-bromo-1,5-dimethylpyrazole-4-carboxylate

Molecular Formula

C8H11BrN2O2

Molecular Weight

247.09 g/mol

InChI

InChI=1S/C8H11BrN2O2/c1-4-13-8(12)6-5(2)11(3)10-7(6)9/h4H2,1-3H3

InChI Key

UEGGYFLOLLLBCV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=C1Br)C)C

Ethyl 3-bromo-1,5-dimethyl-1H-pyrazole-4-carboxylate is a member of the pyrazole family, characterized by its five-membered ring structure containing two nitrogen atoms. This compound features a bromine atom at the 3-position, two methyl groups at the 1 and 5 positions, and an ethyl ester functional group at the 4-position. Its molecular formula is C8H10BrN2O2C_8H_{10}BrN_2O_2, and it has a molecular weight of approximately 232.08 g/mol. The presence of the bromine atom and the ethyl ester group enhances its reactivity and potential applications in various fields, particularly in medicinal chemistry and agrochemicals.

, which include:

  • Substitution Reactions: The bromine atom can be substituted with various nucleophiles such as amines or thiols, leading to the formation of new derivatives.
  • Oxidation and Reduction: The compound can undergo oxidation to form different pyrazole derivatives or reduction reactions to modify functional groups attached to the pyrazole ring.
  • Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, enabling the synthesis of biaryl derivatives.

These reactions are essential for synthesizing more complex molecules and exploring the compound's biological properties.

Research indicates that ethyl 3-bromo-1,5-dimethyl-1H-pyrazole-4-carboxylate exhibits notable biological activities, including:

  • Antimicrobial Properties: It has been investigated for its potential to inhibit bacterial growth.
  • Antifungal Activity: Studies suggest it may possess antifungal properties against various fungal strains.
  • Anticancer Effects: Preliminary research indicates potential activity against cancer cell lines.

The mechanism of action typically involves interaction with specific molecular targets, potentially inhibiting key enzymes or receptors involved in disease processes.

The synthesis of ethyl 3-bromo-1,5-dimethyl-1H-pyrazole-4-carboxylate typically involves several key steps:

  • Bromination: The reaction begins with bromination of 1,5-dimethyl-1H-pyrazole-4-carboxylic acid using bromine in the presence of a suitable catalyst to ensure selective bromination at the 3-position.
  • Esterification: The resulting product is then esterified with ethanol to obtain the ethyl ester derivative.

Industrial Production Methods

For industrial production, methods may include larger-scale bromination and esterification under controlled conditions to ensure high yield and purity. Continuous flow reactors and automated systems can enhance efficiency while employing green chemistry principles for sustainability.

Ethyl 3-bromo-1,5-dimethyl-1H-pyrazole-4-carboxylate has several applications:

  • Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
  • Medicinal Chemistry: Explored as a lead compound in drug discovery for targeting specific enzymes or receptors.
  • Agrochemicals: Utilized in the development of pesticides and herbicides due to its biological activity.

Studies focusing on the interactions of ethyl 3-bromo-1,5-dimethyl-1H-pyrazole-4-carboxylate with biological targets are crucial for understanding its mechanism of action. These interactions often involve binding to specific enzymes or receptors within cells, leading to therapeutic effects. Investigating these interactions helps elucidate how modifications to the compound's structure can enhance its efficacy and selectivity against particular biological targets.

Several compounds share structural similarities with ethyl 3-bromo-1,5-dimethyl-1H-pyrazole-4-carboxylate. Below is a comparison highlighting its uniqueness:

Compound NameStructure VariationsUnique Features
Ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylateMethyl substitution instead of dimethylLess steric hindrance; different reactivity
Ethyl 3-bromo-1-(difluoromethyl)-1H-pyrazole-4-carboxylateDifluoromethyl group additionEnhanced electronic properties
Ethyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylateVariation in carboxylate positionDifferent electronic effects; potential for different biological activity
Ethyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylateVariation in methyl positioningAltered reactivity and potential applications

Ethyl 3-bromo-1,5-dimethyl-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern and the presence of both bromine and carboxylic acid groups. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds.

XLogP3

1.9

Hydrogen Bond Acceptor Count

3

Exact Mass

246.00039 g/mol

Monoisotopic Mass

246.00039 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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